Octan-2-yl butan-2-ylphosphonate
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Overview
Description
Octan-2-yl butan-2-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to an octan-2-yl and butan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octan-2-yl butan-2-ylphosphonate typically involves the reaction of octan-2-ol and butan-2-ol with a suitable phosphonating agent such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphonating agent. A typical synthetic route is as follows:
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Reaction with Phosphorus Trichloride
Reagents: Octan-2-ol, butan-2-ol, phosphorus trichloride.
Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen), temperature control (0-50°C).
Procedure: The alcohols are added to the phosphorus trichloride in the presence of an anhydrous solvent under an inert atmosphere. The reaction mixture is stirred and maintained at a controlled temperature until the reaction is complete.
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Reaction with Phosphorus Oxychloride
Reagents: Octan-2-ol, butan-2-ol, phosphorus oxychloride.
Conditions: Anhydrous solvent (e.g., dichloromethane), inert atmosphere, temperature control (0-50°C).
Procedure: Similar to the reaction with phosphorus trichloride, the alcohols are added to phosphorus oxychloride under anhydrous conditions and an inert atmosphere. The reaction is monitored and maintained at the desired temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in industrial settings. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Octan-2-yl butan-2-ylphosphonate can undergo various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Oxidized phosphonate derivatives.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Anhydrous solvent, inert atmosphere.
Products: Reduced phosphonate derivatives.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Organic solvent, controlled temperature.
Products: Substituted phosphonate derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Toluene, dichloromethane, ethanol.
Conditions: Anhydrous, inert atmosphere, temperature control.
Scientific Research Applications
Octan-2-yl butan-2-ylphosphonate has diverse applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis for the preparation of phosphonate esters.
- Employed in the study of reaction mechanisms involving phosphorus-containing compounds.
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Biology
- Investigated for its potential as a biochemical probe to study enzyme activities involving phosphonate substrates.
- Used in the development of phosphonate-based inhibitors for biological targets.
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Medicine
- Explored for its potential as a drug candidate in the treatment of diseases where phosphonate derivatives are effective.
- Studied for its role in the design of prodrugs that release active compounds upon metabolic activation.
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Industry
- Utilized in the formulation of flame retardants and plasticizers.
- Applied in the production of agricultural chemicals and surfactants.
Mechanism of Action
The mechanism of action of octan-2-yl butan-2-ylphosphonate involves its interaction with molecular targets through the phosphonate group. This group can mimic phosphate esters, allowing the compound to bind to enzymes and receptors that recognize phosphate-containing substrates. The binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include inhibition of enzymes such as phosphatases or kinases, which play critical roles in cellular signaling and metabolism.
Comparison with Similar Compounds
Octan-2-yl butan-2-ylphosphonate can be compared with other phosphonate esters such as:
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Methylphosphonic Acid
- Simpler structure with a single methyl group.
- Used in the synthesis of nerve agents and flame retardants.
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Ethylphosphonic Acid
- Contains an ethyl group instead of octan-2-yl and butan-2-yl groups.
- Employed in the production of herbicides and plasticizers.
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Phenylphosphonic Acid
- Contains a phenyl group, providing aromatic properties.
- Used in the synthesis of pharmaceuticals and corrosion inhibitors.
Uniqueness
This compound is unique due to its specific alkyl groups, which confer distinct physical and chemical properties. These properties can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
137248-07-8 |
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Molecular Formula |
C12H26O3P- |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
butan-2-yl(octan-2-yloxy)phosphinate |
InChI |
InChI=1S/C12H27O3P/c1-5-7-8-9-10-11(3)15-16(13,14)12(4)6-2/h11-12H,5-10H2,1-4H3,(H,13,14)/p-1 |
InChI Key |
SHWOKZBSZUTEID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)OP(=O)(C(C)CC)[O-] |
Origin of Product |
United States |
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